molecular formula C10H14ClN B2448337 2-(4-Chlorophenyl)-2-methylpropan-1-amine CAS No. 42299-95-6

2-(4-Chlorophenyl)-2-methylpropan-1-amine

Cat. No.: B2448337
CAS No.: 42299-95-6
M. Wt: 183.68
InChI Key: WDVHFHHNPWOBRS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenylalkylamines It is characterized by the presence of a 4-chlorophenyl group attached to a 2-methylpropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-methylpropan-1-amine typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine source under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as the reducing agent in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide in aqueous ethanol under reflux conditions.

Major Products Formed

    Oxidation: 4-Chlorophenyl-2-methylpropan-1-one or 4-chlorophenyl-2-methylpropanoic acid.

    Reduction: 2-(4-Chlorophenyl)-2-methylpropan-1-ol or this compound.

    Substitution: 2-(4-Hydroxyphenyl)-2-methylpropan-1-amine or 2-(4-Alkoxyphenyl)-2-methylpropan-1-amine.

Scientific Research Applications

2-(4-Chlorophenyl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-methylpropan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

    4-Chlorophenyl-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amine group.

    2-(4-Hydroxyphenyl)-2-methylpropan-1-amine: Similar structure but with a hydroxyl group on the phenyl ring.

Uniqueness

2-(4-Chlorophenyl)-2-methylpropan-1-amine is unique due to its specific combination of a 4-chlorophenyl group and a 2-methylpropan-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVHFHHNPWOBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42299-95-6
Record name 2-(4-Chlorophenyl)-2-methyl-1-propanamine
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